![molecular formula C32H49NO B12624525 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one CAS No. 920278-37-1](/img/structure/B12624525.png)
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a benzylamino group, an octadecylidene chain, and a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate octadecylidene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of benzylamino derivatives.
Aplicaciones Científicas De Investigación
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylaminopurine: A cytokinin used in plant growth regulation.
6-Benzylamino-9-(2-tetrahydropyranyl)purine: Another cytokinin with similar applications.
Uniqueness
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific structure, which combines a long alkyl chain with a benzylamino group and a cyclohexadienone ring. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
920278-37-1 |
|---|---|
Fórmula molecular |
C32H49NO |
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
2-(N-benzyl-C-heptadecylcarbonimidoyl)-5-methylphenol |
InChI |
InChI=1S/C32H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-31(30-25-24-28(2)26-32(30)34)33-27-29-21-18-17-19-22-29/h17-19,21-22,24-26,34H,3-16,20,23,27H2,1-2H3 |
Clave InChI |
CELIASCGTVWYOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=NCC1=CC=CC=C1)C2=C(C=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)

![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)
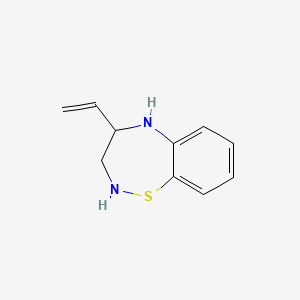
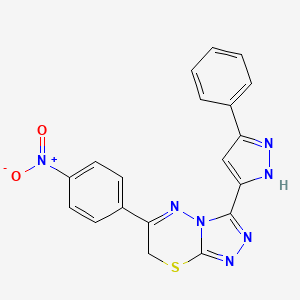
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate](/img/structure/B12624472.png)
![4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-](/img/structure/B12624473.png)
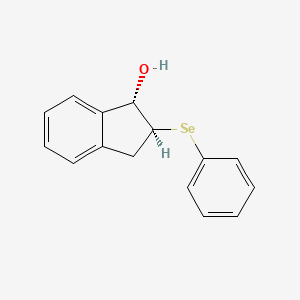
![(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12624489.png)
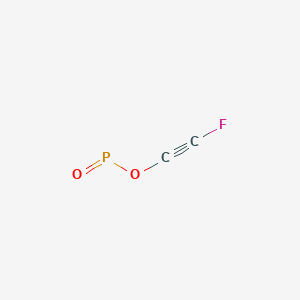
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12624513.png)
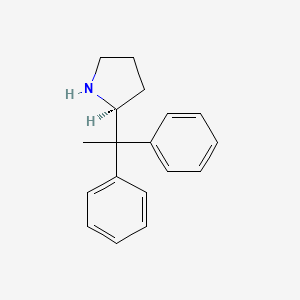
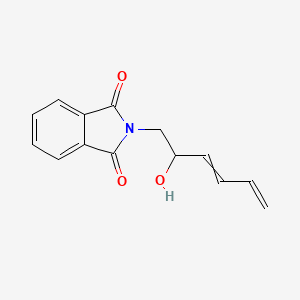
![3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B12624531.png)
